Analgesic Equivalence to Naproxen at Lower Dose in Postpartum Uterine Pain
Anirolac demonstrated analgesic efficacy equivalent to that of naproxen sodium at a significantly lower oral dose in a randomized, double-blind clinical trial for postpartum uterine pain. Single oral doses of Anirolac 50 mg or 100 mg produced analgesia that was not statistically different from that of naproxen sodium 550 mg [1]. This indicates a favorable potency-to-dose ratio relative to naproxen in this acute pain model.
| Evidence Dimension | Analgesic Efficacy (Summed Pain Relief Score) |
|---|---|
| Target Compound Data | Anirolac 50 mg: P ≤ 0.005 vs placebo; Anirolac 100 mg: P ≤ 0.001 vs placebo; statistically equivalent to naproxen 550 mg |
| Comparator Or Baseline | Naproxen sodium 550 mg: P ≤ 0.001 vs placebo; Placebo |
| Quantified Difference | Anirolac 50 mg and 100 mg achieved analgesia equivalent to naproxen 550 mg, despite 11-fold and 5.5-fold lower doses, respectively. |
| Conditions | Randomized, double-blind, parallel trial in 120 women with moderate or severe postpartum uterine pain; single oral dose; 6-hour assessment. |
Why This Matters
This data supports the selection of Anirolac when a high-potency NSAID is required at a lower administered mass, potentially reducing excipient burden or enabling formulation in dose-restricted delivery systems.
- [1] Bloomfield SS, Cissell GB, Peters NM, Mitchell J, Nelson ED, Barden TP. Anirolac vs. naproxen for postpartum uterine pain. Clin Pharmacol Ther. 1987;42(1):89-95. View Source
